molecular formula C13H14O4 B1143838 4,6-O-Benzylidene-D-glucal CAS No. 14125-70-3

4,6-O-Benzylidene-D-glucal

Cat. No.: B1143838
CAS No.: 14125-70-3
M. Wt: 234.25 g/mol
InChI Key: XMDUTBYCCVWPLD-NDBYEHHHSA-N
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Description

4,6-O-Benzylidene-D-glucal is a versatile protected glycoconjugate that serves as a critical precursor in synthetic carbohydrate chemistry. Its primary research value lies in its role as a key intermediate for the stereoselective construction of 1,2-cis glycosidic linkages, a challenging feat in oligosaccharide synthesis. The 4,6-O-benzylidene acetal directs glycosylation reactions by enabling the formation of anhydro cations, which are pivotal intermediates that dictate the high α-selectivity observed with weak nucleophiles . This mechanism is particularly exploited in the synthesis of biologically important galactose-containing linkages, where it can achieve near-perfect stereocontrol . Beyond glycosylation, this compound is a valuable scaffold for creating functional materials. Researchers have effectively utilized its structure to synthesize β-1,2,3-triazole derivatives that act as low molecular weight gelators (LMWGs). These sugar-based compounds can self-assemble into supramolecular gels in various solvents, forming biomaterials with potential applications in drug delivery systems, such as the encapsulation and sustained release of model drugs like naproxen . Furthermore, the benzylidene acetal itself can participate in reactions or undergo migration under specific conditions, such as during chromatographic separation or photochemical reactions, adding another dimension to its reactivity profile that can be harnessed for further chemical diversification .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14125-70-3

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(2S,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol

InChI

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13+/m1/s1

InChI Key

XMDUTBYCCVWPLD-NDBYEHHHSA-N

SMILES

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@H](O1)C3=CC=CC=C3

Canonical SMILES

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4,6 O Benzylidene D Glucal and Its Precursors

Classical and Modern Approaches to D-Glucal Synthesis

D-glucal is a key precursor for the synthesis of 4,6-O-benzylidene-D-glucal. Historically, the Fischer–Zach method has been a popular approach for synthesizing glycals. This method involves the reductive elimination of acylated glycosyl bromides using zinc dust in acetic acid. rroij.com The reaction proceeds through the formation of an anomeric carbocation, followed by a two-electron reduction by zinc to generate a transient carbanion, which then eliminates an acetate (B1210297) anion. rroij.com

Modern advancements have introduced a variety of other reducing agents for this transformation, including sodium and potassium metal, zinc/silver graphite, and chromium(II). rroij.com Another synthetic route to a glucal derivative involves the introduction of a halogen at the C-2 position, followed by a reductive elimination reaction. rroij.com

A common laboratory-scale synthesis of D-glucal starts from D-glucose. The process typically involves the peracetylation of D-glucose, followed by the formation of a glycosyl halide (e.g., bromide), and subsequent reduction. For instance, 3,4,6-tri-O-acetyl-D-glucal is a crucial intermediate that can be deacetylated to yield D-glucal. rroij.comnbinno.com This intermediate is a cornerstone in modern organic synthesis due to its unique structure and reactivity, which allow for selective transformations. nbinno.com

PrecursorKey ReagentsProduct
D-GlucoseAcetic anhydride (B1165640), Perchloric acid, Zinc dust, Sodium acetateD-Glucal
Acylated Glycosyl BromidesZinc dust, Acetic acidD-Glucal

Regioselective Benzylidenation Strategies

The regioselective protection of the 4- and 6-hydroxyl groups of D-glucal as a benzylidene acetal (B89532) is a critical step. This is typically achieved by reacting D-glucal with benzaldehyde (B42025) or a benzaldehyde equivalent in the presence of an acid catalyst. cdnsciencepub.comingentaconnect.com The formation of the six-membered 1,3-dioxane (B1201747) ring system across the 4,6-positions is thermodynamically favored over other possibilities.

A direct method involves the reaction of D-glucal with benzaldehyde. cdnsciencepub.comingentaconnect.com Alternatively, benzaldehyde dimethyl acetal can be used as the benzylidenating agent. chemicalbook.com

While not a direct route to this compound, the synthesis of the related and widely used intermediate, methyl 4,6-O-benzylidene-α-D-glucopyranoside, provides insight into benzylidenation strategies. This compound is prepared from commercially available methyl α-D-glucopyranoside. taylorfrancis.com The reaction is typically carried out by treating methyl α-D-glucopyranoside with benzaldehyde and a Lewis acid catalyst like zinc chloride, or with benzaldehyde dimethyl acetal in the presence of an acid catalyst such as p-toluenesulfonic acid or camphor-10-sulfonic acid in an anhydrous solvent like dimethylformamide (DMF). orgsyn.orgbohrium.comresearchgate.net The resulting methyl 4,6-O-benzylidene-α-D-glucopyranoside is a stable, crystalline compound that can be purified by precipitation or crystallization, often avoiding the need for chromatography. taylorfrancis.comorgsyn.org This protected glucopyranoside can then be a starting point for further transformations to introduce the double bond characteristic of a glucal, although this is a more circuitous route.

Starting MaterialReagentsProduct
Methyl α-D-glucopyranosideBenzaldehyde, Zinc chlorideMethyl 4,6-O-benzylidene-α-D-glucopyranoside
Methyl α-D-glucopyranosideBenzaldehyde dimethyl acetal, p-toluenesulfonic acid, DMFMethyl 4,6-O-benzylidene-α-D-glucopyranoside

A facile and high-yielding synthesis of 4,6-O-benzylidene-D-glycals has been developed starting from 1,5-anhydro-D-hex-1-en-3-ulose. researchgate.netnih.govresearchgate.net This method involves the benzylidenation of the starting enone, followed by a sodium borohydride (B1222165) reduction of the ketone functionality. researchgate.netnih.govresearchgate.net This two-step process provides a mixture of this compound and its C-3 epimer, 4,6-O-benzylidene-D-allal. researchgate.netresearchgate.net

Catalytic methods are central to the efficiency of benzylidenation reactions. As mentioned, acids such as p-toluenesulfonic acid and camphor-10-sulfonic acid are effective catalysts for the reaction between a diol and benzaldehyde dimethyl acetal. bohrium.comresearchgate.net Lewis acids like zinc chloride are also commonly employed when using benzaldehyde directly. orgsyn.org The choice of catalyst and solvent system can influence the reaction rate and yield. For example, using DMF as a solvent is a common practice. bohrium.comresearchgate.net

Strategic Incorporation of Protecting Groups in Synthesis

The synthesis of complex carbohydrates like this compound heavily relies on the strategic use of protecting groups to mask reactive functional groups and direct the outcome of reactions. nih.gov

Acetals and Ketals: Benzylidene acetals are a prime example of protecting groups that serve to protect a diol, specifically the 4,6-hydroxyls in hexopyranosides. nih.govacs.org They are stable under basic conditions but can be removed under acidic conditions. acs.org The formation of the benzylidene acetal also introduces conformational rigidity to the pyranose ring, which can influence the stereoselectivity of subsequent reactions. nih.gov

Ethers: Benzyl (B1604629) ethers are widely used to protect hydroxyl groups due to their stability under a wide range of reaction conditions. acs.org They can be introduced, for example, by using benzyl bromide with a base like potassium hydroxide. nih.gov

Esters: Acetyl groups are common protecting groups for hydroxyls. acs.org As seen in the synthesis of D-glucal, glucose is often peracetylated using acetic anhydride. rroij.com Acetyl groups are considered "participating groups" at the C-2 position, influencing the stereochemical outcome of glycosylation reactions. nih.gov They are typically removed under basic conditions, such as with sodium methoxide (B1231860) in methanol. rroij.com

The strategic interplay of these protecting groups is crucial. For instance, in a multi-step synthesis, one might use a benzylidene acetal to protect the 4,6-diols, benzyl ethers for other hydroxyls, and then selectively deprotect one to allow for further functionalization.

Protecting GroupTypical Reagents for IntroductionTypical Reagents for RemovalKey Features
Benzylidene AcetalBenzaldehyde, Lewis/Brønsted acidAcidic hydrolysisProtects 1,2- or 1,3-diols; conformationally rigid
Benzyl EtherBenzyl bromide, Base (e.g., NaH, KOH)Hydrogenolysis (H₂, Pd/C)Stable to acid and base
Acetyl EsterAcetic anhydride, PyridineBase (e.g., NaOMe, K₂CO₃)Participating group at C-2

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.gov In the context of this compound and its precursors, enzymes, particularly lipases, have proven useful for regioselective acylation and deacylation reactions. google.com

For instance, after the chemical synthesis of a mixture of this compound and 4,6-O-benzylidene-D-allal from 1,5-anhydro-D-hex-1-en-3-ulose, the separation of these epimers can be challenging. A chemoenzymatic approach using lipase (B570770) PS allows for the selective acetylation of one of the epimers, facilitating their separation. researchgate.netnih.govresearchgate.net

Enzymatic methods are also employed in the manipulation of acetylated glucal precursors. For example, the regioselective deacetylation of tri-O-acetyl-D-glucal can be achieved using lipases to yield specific di-O-acetyl-D-glycals, which can then be used in further synthetic steps. google.com This high degree of regioselectivity offered by enzymes is often difficult to achieve through purely chemical means. google.com

Reactivity and Transformation of 4,6 O Benzylidene D Glucal

Stereoselective Reactions

The stereochemical outcome of reactions involving 4,6-O-benzylidene-D-glucal is heavily influenced by electronic and conformational factors, most notably the anomeric effect and the steric hindrance imposed by its protecting groups.

The anomeric effect, in its classical definition, is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. scripps.edu This phenomenon is a stereoelectronic effect, generally explained by a stabilizing interaction between the lone pair of electrons on the ring oxygen (O5) and the antibonding orbital (σ*) of the C1-substituent bond when the substituent is axial. scripps.edu

Controlling the stereochemistry at the anomeric center is a central challenge in oligosaccharide synthesis. The 4,6-O-benzylidene group on a glycosyl donor can significantly influence the α/β ratio of the resulting glycosidic bond. While participating groups at the C2 position typically lead to the formation of 1,2-trans-glycosides, the outcome can be more complex with donors like this compound and its derivatives.

In some instances, the use of a 4,6-O-benzylidene protecting group has been associated with a loss of stereocontrol in glycosylation reactions. nih.gov For example, simply changing the protecting groups on a glycosyl donor from 4,6-di-O-benzyl to a 4,6-O-benzylidene acetal (B89532) has been shown to result in poor β-selectivity. nih.gov

Conversely, in other systems, particularly with galactopyranosyl donors, the 4,6-O-benzylidene acetal is known to promote α-selectivity. nih.gov Several theories explain this observation:

Stabilization of the Oxocarbenium Ion: The conformation enforced by the benzylidene acetal may lead to stabilization of the intermediate galactosyl oxocarbenium ion by O4 and O6. nih.gov

Steric Hindrance: The acetal can sterically shield the β-face of the oxocarbenium ion, directing the incoming nucleophile (glycosyl acceptor) to the α-face. nih.gov

Dependence on Lewis Acid: The stereochemical outcome can also be dependent on the Lewis acid used to activate the glycosyl donor. Softer Lewis acids like BF₃OEt₂ may favor β-glycosides, while harder acids like TMSOTf can lead to higher α-selectivity. nih.gov

Achieving high stereoselectivity, particularly for the challenging 1,2-cis linkages, often requires specific strategies such as hydrogen bond-mediated aglycon delivery, intramolecular aglycon delivery, or the use of chiral auxiliaries at C2. uqac.ca

Cycloaddition Reactions

The endocyclic double bond of this compound is susceptible to cycloaddition reactions, providing a pathway to novel carbocyclic and heterocyclic structures fused to the pyranose ring.

Cyclopropanation of the double bond in protected glycals is a key method for synthesizing 1,2-C-methylene carbohydrates. These reactions, often carried out with reagents like ethyl diazoacetate in the presence of a metal catalyst, can proceed in good to excellent yields. researchgate.net The resulting cyclopropanated sugars are versatile intermediates. For instance, subsequent ring-opening of the cyclopropane (B1198618) ring with a Lewis acid can lead to a ring expansion, furnishing seven-membered oxacycles (oxepanes). researchgate.net While studies have detailed the cyclopropanation of the closely related 2,3,4,6-tetra-O-benzyl-D-glucal, the principles are directly applicable to this compound, offering a route to C-branched and ring-expanded sugar derivatives. researchgate.net

The benzylidene acetal itself can be opened regioselectively under reductive conditions to unmask either the C4-OH or the C6-OH group, a crucial step in the synthesis of complex oligosaccharides. researchgate.net The choice of hydride reagent, Lewis acid, and solvent determines the regiochemical outcome. researchgate.netresearchgate.net This selectivity arises from the coordination of the Lewis acid or the hydride to one of the two acetal oxygens (O4 or O6), followed by hydride delivery. researchgate.net

Generally, O6 is considered more sterically accessible and nucleophilic.

Formation of 4-O-Benzyl Ethers (6-OH free): This outcome is typically achieved using reagents where the Lewis acid is the most electrophilic species. The Lewis acid coordinates to the more basic O6, and the hydride attacks the benzylic carbon, leading to cleavage of the C-O6 bond. researchgate.net Reagent systems like borane (B79455) trimethylamine-aluminium chloride in toluene (B28343) produce the 4-O-benzyl ether. researchgate.net

Formation of 6-O-Benzyl Ethers (4-OH free): This is observed when the borane component of a reagent is activated by a Lewis acid, making the borane the most electrophilic species. It then coordinates to the most nucleophilic oxygen (O6), leading to the formation of the 6-O-benzyl ether. researchgate.net Reagents such as DIBAL-H in dichloromethane (B109758) nih.govsigmaaldrich.com or triethylsilane with iodine organic-chemistry.org selectively yield the 6-O-benzyl ether.

Summary of Reagents for Regioselective Ring-Opening of 4,6-O-Benzylidene Acetals
Reagent SystemSolventMajor ProductReference
DIBAL-HDichloromethane6-O-Benzyl ether nih.govsigmaaldrich.com
DIBAL-HToluene4-O-Benzyl ether (major) nih.govsigmaaldrich.com
Triethylsilane (Et₃SiH) / Iodine (I₂)Acetonitrile6-O-Benzyl ether organic-chemistry.org
Borane trimethylamine (B31210) / AlCl₃Toluene4-O-Benzyl ether researchgate.net
BH₃·THF / TMSOTf (cat.)Not specified6-O-Benzyl ether researchgate.net
Sodium cyanoborohydride / HClNot specified6-O-Benzyl ether researchgate.net

Epimerization Studies and Mechanisms

Epimerization, the change in configuration at a single stereocenter, can occur in carbohydrates under certain conditions. In sugars, this process is often base- or acid-catalyzed and proceeds through an enol or enediol intermediate. researchgate.netyoutube.com For example, the interconversion of glucose and mannose (which differ only at C2) can occur in the presence of a base via deprotonation at the alpha-carbon to form an enolate, which can then be reprotonated from either face to yield a mixture of epimers. youtube.com

The conformational flexibility of the pyranose ring is a key factor in these transformations. Studies on benzylidene-protected idopyranosides have revealed a unique Lewis acid-catalyzed epimerization at the acetal carbon (C7 of the benzylidene group) that occurs along with a complete inversion of the pyranose ring conformation from ⁴C₁ to ¹C₄. uqac.ca This highlights how the rigid acetal can participate in and be affected by conformational changes in the sugar ring.

Ruthenium-Catalyzed Allylic Alcohol Epimerization

Ruthenium catalysts are known to facilitate the isomerization of allylic alcohols. rsc.org This process typically involves the formation of a ruthenium-alkoxide intermediate, followed by a series of steps that can lead to the epimerization of the alcohol's stereocenter. While specific studies on the ruthenium-catalyzed allylic alcohol epimerization of this compound are not extensively detailed in the provided research, the general mechanism can be extrapolated. The reaction is of significant interest as it provides a pathway to invert the stereochemistry at the C-3 position, offering access to the corresponding D-allal derivative. This transformation is valuable for the synthesis of a broader range of carbohydrate structures from a common precursor. The efficiency and selectivity of such epimerization would likely be influenced by the specific ruthenium catalyst employed, the solvent system, and the reaction temperature.

Dynamic Kinetic Asymmetric Transformations (DYKAT)

Dynamic kinetic asymmetric transformations (DYKAT) represent a powerful strategy for the conversion of a racemic or diastereomeric mixture into a single, highly enriched stereoisomer, theoretically achieving up to 100% yield. thieme.dewikipedia.org This process combines a rapid in situ racemization or epimerization of the starting material with a stereoselective reaction. thieme.dewikipedia.org In the context of this compound, which possesses a chiral allylic alcohol, a DYKAT approach could be employed to synthesize derivatives with high diastereoselectivity.

A common strategy involves the use of a ruthenium catalyst to facilitate the racemization of the allylic alcohol, coupled with an enzymatic or chiral chemical catalyst to perform a kinetic resolution on the rapidly equilibrating enantiomers. nih.gov For instance, a lipase (B570770) could be used for a highly stereoselective acylation of one of the enantiomers. As one enantiomer is consumed, the ruthenium catalyst would continuously racemize the remaining one, thereby funneling the entire mixture towards the desired product. nih.gov While direct applications of DYKAT on this compound are not prominently featured in the available literature, the principles of this methodology suggest its potential for the stereoselective synthesis of various C-3 functionalized derivatives.

Addition Reactions Across the Double Bond

The endocyclic double bond in this compound is electron-rich, making it susceptible to electrophilic attack. This reactivity allows for a variety of addition reactions, leading to the formation of 2-deoxy-2-functionalized glycosyl derivatives, which are valuable intermediates in the synthesis of oligosaccharides and other glycoconjugates. researchgate.net

Halogenation (e.g., Iodoacetoxylation, Bromination)

The halogenation of glycals is a well-established transformation. mdpi.com In the case of this compound, reactions with electrophilic halogen sources proceed to give 2-halo-2-deoxyglycosyl derivatives.

Iodoacetoxylation: The reaction of glycals with an iodine source in the presence of an acetate (B1210297) donor results in the formation of 2-iodo-2-deoxyglycosyl acetates. This reaction is often stereoselective, with the stereochemical outcome being influenced by the reaction conditions and the protecting groups on the glycal.

Bromination: The addition of bromine across the double bond of protected glycals typically proceeds via a bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion or another nucleophile present in the reaction mixture leads to the formation of 2-bromo-2-deoxyglycosides. For example, the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with N-bromosuccinimide can lead to the formation of 6-bromo-6-deoxy-4-benzoates through a ring-opening reaction of the benzylidene acetal. orgsyn.org

Halogenation ReactionReagentsTypical Products
IodoacetoxylationI(OAc)₃, I₂/AgOAc2-Iodo-2-deoxyglycosyl acetates
BrominationBr₂, NBS2-Bromo-2-deoxyglycosyl bromides/other adducts

Halofluorination Studies

Halofluorination involves the addition of a halogen and a fluorine atom across the double bond. This reaction provides a route to 2-halo-2-deoxy-fluorinated sugars, which are of interest in medicinal chemistry. The reaction of D-glucal derivatives with electrophilic N-F fluorinating reagents, such as F-TEDA salts (Selectfluor™), has been studied. sci-hub.seresearchgate.net These reactions typically yield a mixture of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives. sci-hub.seresearchgate.net The stereoselectivity of the addition is influenced by the nature of the protecting groups on the glycal. sci-hub.seresearchgate.net The proposed mechanism involves the formation of a fluoronium ion intermediate, followed by nucleophilic attack. The anti-addition of the halogen and fluorine is generally observed. nih.gov

Halofluorination ReagentSubstrateProduct Ratio (gluco:manno)
F-TEDA-BF₄3,4,6-Tri-O-acetyl-D-glucalVaries with protecting groups
F-TEDA-OTf3,4,6-Tri-O-benzyl-D-glucalVaries with protecting groups

Electrophilic Addition Pathways

The general mechanism for the electrophilic addition to the double bond of this compound involves the initial attack of an electrophile (E⁺) on the electron-rich double bond. lasalle.edu This leads to the formation of a carbocationic intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of the addition is governed by the stability of the resulting carbocation, with the electrophile typically adding to the C-2 position to form a more stable oxocarbenium ion at C-1. The stereoselectivity of the nucleophilic attack is influenced by steric and electronic factors, including the presence of the benzylidene acetal. The reaction can proceed through either a concerted or a stepwise mechanism. lasalle.edu

Ferrier Rearrangement and Related Reactions

The Ferrier rearrangement is a powerful and widely used reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. wikipedia.orgnih.gov This reaction involves the allylic rearrangement of a glycal, such as this compound, in the presence of a Lewis acid and a nucleophile. wikipedia.org

The generally accepted mechanism proceeds through the formation of a resonance-stabilized allylic oxocarbenium ion intermediate upon treatment of the glycal with a Lewis acid. wikipedia.orgnih.gov This intermediate is then attacked by a nucleophile at the anomeric carbon (C-1), leading to the formation of a 2,3-unsaturated glycoside with the concomitant shift of the double bond to the 2,3-position. wikipedia.orgnih.gov The reaction is often highly stereoselective, with the anomeric configuration of the product being influenced by the nature of the nucleophile, the solvent, and the Lewis acid used. nih.gov

A variety of nucleophiles can be employed in the Ferrier rearrangement, leading to a diverse range of 2,3-unsaturated glycosides.

NucleophileLewis AcidProduct Type
Alcohols (e.g., ROH)BF₃·OEt₂, SnCl₄2,3-Unsaturated O-glycosides
Thiols (e.g., RSH)BF₃·OEt₂, ZnCl₂2,3-Unsaturated S-glycosides
Amines (e.g., R₂NH)BF₃·OEt₂2,3-Unsaturated N-glycosides
Carbon Nucleophiles (e.g., silyl (B83357) enol ethers)TMSOTf2,3-Unsaturated C-glycosides

The Ferrier rearrangement of this compound provides a facile route to a wide array of functionalized glycans that are otherwise difficult to access. The resulting 2,3-unsaturated glycosides are versatile intermediates that can be further elaborated to a variety of saturated and unsaturated sugar derivatives. researchgate.net

Palladium-Catalyzed Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. While traditionally catalyzed by Lewis acids, palladium(II) catalysts have emerged as effective promoters for this transformation, often offering unique stereoselectivity. acs.orgnih.gov In the context of this compound, palladium-catalyzed glycosylation reactions proceed as a Ferrier-type rearrangement.

When this compound is subjected to palladium catalysis in the presence of an alcohol nucleophile, it undergoes a rearrangement to form the corresponding 2,3-unsaturated glycoside. Studies have shown that constrained glycals, such as the 4,6-O-benzylidene derivative, can influence the reaction's efficiency. For instance, the reaction of a 4,6-O-benzylidene protected glucal with an acceptor alcohol using a palladium catalyst like Pd(MeCN)₂Cl₂ can result in the formation of the Ferrier product, although yields may be moderate compared to unconstrained analogs. acs.org The reaction generally favors the formation of the α-anomer.

The choice of palladium catalyst and reaction conditions is crucial for the success of the rearrangement. Various palladium(II) sources can be screened to optimize the yield and stereoselectivity of the glycosylation. acs.org This catalytic approach provides a valuable alternative to traditional Lewis acid-promoted Ferrier rearrangements.

Mechanistic Insights into Ferrier Rearrangement

The mechanism of the Ferrier rearrangement, whether catalyzed by Lewis acids or transition metals like palladium, initiates with the activation of the glycal system. wikipedia.orgnih.gov The generally accepted mechanism involves the formation of a key intermediate, a delocalized allyloxocarbenium ion. wikipedia.org

In the first step, the catalyst interacts with the glycal. For Lewis acid catalysis, this typically involves coordination to the endocyclic oxygen atom, facilitating the departure of the substituent at C-3 (in the case of 3-O-acylated glycals) to generate the allylic oxocarbenium ion. nih.gov For this compound, which has a free hydroxyl at C-3, the reaction proceeds via activation of the double bond and subsequent proton transfer steps.

The resulting allyloxocarbenium ion is a resonance-stabilized species with partial positive charge distributed across C-1 and C-3. nih.gov A nucleophile, typically an alcohol, then attacks this electrophilic intermediate. The attack predominantly occurs at the anomeric carbon (C-1), leading to the formation of a 2,3-unsaturated glycoside with the double bond shifted from the C1-C2 position to the C2-C3 position. wikipedia.org This process results in a mixture of α and β anomers, with the ratio often dependent on the reaction conditions and the nature of the glycal and nucleophile. wikipedia.org The stereochemical outcome is influenced by factors such as the anomeric effect, which can stabilize a pseudoaxial orientation of the new glycosidic bond. nih.gov

Reductive Opening of the Benzylidene Acetal

The benzylidene acetal protecting the O-4 and O-6 positions of the glucal is not merely a passive protecting group; it can be regioselectively opened under reductive conditions to generate a benzyl (B1604629) ether at either the C-4 or C-6 position, liberating the other hydroxyl group. nih.govresearchgate.net This transformation is a cornerstone of carbohydrate synthesis, as it allows for differential protection of the C-4 and C-6 hydroxyls, paving the way for selective modifications at these positions. A plethora of methods are available, with the regiochemical outcome being highly dependent on the reagents and conditions employed. nih.govtaylorfrancis.com

Regioselective Cleavage (Hanessian–Hullar Reaction)

A distinct transformation of the benzylidene acetal is the Hanessian–Hullar reaction, which involves an oxidative cleavage rather than a reductive opening. orgsyn.orgchem-station.com This reaction utilizes N-bromosuccinimide (NBS) and typically a radical initiator, although ionic pathways are also significant. nih.govnih.gov When a 4,6-O-benzylidene acetal of a pyranoside is treated with NBS, the acetal ring undergoes fragmentation to yield a regioselectively formed O-benzoyl bromohydrin. orgsyn.org

Specifically for 4,6-O-benzylidene acetals in the gluco-series, the reaction leads to the preferential formation of a 6-bromo-6-deoxy-4-O-benzoyl derivative. orgsyn.orgresearchgate.net The reaction is understood to proceed via initial radical abstraction of the benzylic hydrogen, followed by fragmentation. chem-station.comnih.gov The regioselectivity is generally governed by the preferential cleavage of the C6-O6 bond. nih.govnih.gov This reaction is highly valuable as it simultaneously introduces a bromine atom at the primary C-6 position, suitable for further nucleophilic substitution, and a benzoate (B1203000) protecting group at the C-4 position.

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of the reductive opening of the 4,6-O-benzylidene acetal is exquisitely controlled by the choice of reagents, particularly the hydride source and the Lewis acid. nih.govresearchgate.net This allows for the selective generation of either the 4-O-benzyl ether (with a free 6-OH) or the 6-O-benzyl ether (with a free 4-OH). researchgate.net

Formation of 4-O-Benzyl Ethers (Cleavage of the C6-O Bond): Reagent systems such as lithium aluminum hydride in combination with aluminum chloride (LiAlH₄-AlCl₃) reliably provide 4-O-benzyl ethers, leaving the C-6 hydroxyl group free. taylorfrancis.com Another set of reagents that favors this outcome is dichlorophenylborane (B1345638) (PhBCl₂) with triethylsilane (Et₃SiH). researchgate.net Mechanistically, it is proposed that when the Lewis acid is the most electrophilic species, it coordinates to the more sterically accessible and generally more nucleophilic O-6 oxygen. This directs the hydride attack to the C-4 oxygen-benzylic carbon bond, resulting in the formation of the 4-O-benzyl ether. nih.govresearchgate.net

Formation of 6-O-Benzyl Ethers (Cleavage of the C4-O Bond): Conversely, different reagent combinations lead to the opposite regioselectivity. The use of sodium cyanoborohydride with hydrogen chloride (NaCNBH₃-HCl) is a classic method for producing 6-O-benzyl ethers. taylorfrancis.com More modern methods include using borane complexes activated by Lewis acids (e.g., BH₃·Me₃N/AlCl₃) or reagent systems like triethylsilane with triflic acid (Et₃SiH-TfOH) or molecular iodine (Et₃SiH-I₂). researchgate.netresearchgate.netorganic-chemistry.org In the case of borane-mediated openings, it is believed that when borane is activated, it becomes the most electrophilic species and preferentially coordinates to the more nucleophilic O-6, leading to cleavage of the C4-O bond and formation of the 6-O-benzyl ether. nih.govresearchgate.net

The table below summarizes the influence of various reagent systems on the regioselective reductive opening of 4,6-O-benzylidene acetals.

Reagent SystemMajor ProductLiberated Hydroxyl Group
LiAlH₄ - AlCl₃4-O-Benzyl ether6-OH
Et₃SiH - PhBCl₂4-O-Benzyl ether6-OH
NaCNBH₃ - HCl6-O-Benzyl ether4-OH
BH₃·THF - (Lewis Acid)6-O-Benzyl ether4-OH
Et₃SiH - I₂6-O-Benzyl ether4-OH
Et₃SiH - TfOH6-O-Benzyl ether4-OH

Derivatization at Unprotected Hydroxyl Groups

The presence of a free secondary hydroxyl group at the C-3 position of this compound provides a site for further functionalization through reactions such as acylation and alkylation.

Selective Acylation and Alkylation

The C-3 hydroxyl group of this compound can be readily acylated or alkylated using standard procedures to introduce a variety of protecting groups or functional moieties. Acylation is commonly performed using acylating agents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base such as pyridine. nih.gov Alkylation to form ethers, such as benzyl or methyl ethers, can be achieved using the corresponding alkyl halide under basic conditions (e.g., sodium hydride in DMF).

In carbohydrate derivatives with multiple free hydroxyls, achieving selective protection can be challenging due to similar reactivity. researchgate.net However, in the case of this compound, the C-3 hydroxyl is the only one available, simplifying the reaction and leading to a single, well-defined product. This selective derivatization is crucial for multi-step syntheses, allowing the C-3 position to be protected while other transformations are carried out elsewhere on the molecule. For instance, after acylation of the C-3 hydroxyl, the glycal double bond can be subjected to reactions like epoxidation or dihydroxylation, with the C-3 substituent influencing the stereochemical outcome of the reaction. The use of peptide-based catalysts has also been explored for the site-selective acylation of related 4,6-O-benzylidene-protected pyranosides, demonstrating the ongoing development of sophisticated methods for differentiating hydroxyl groups. uni-giessen.de

Glycosylation as Acceptor

The structure of this compound, featuring a free hydroxyl group at the C-3 position, allows it to function as a glycosyl acceptor in the synthesis of oligosaccharides. The bulky benzylidene acetal group effectively blocks the C-4 and C-6 hydroxyls, thereby directing incoming glycosyl donors to the sterically accessible C-3 hydroxyl. This strategic protection is crucial for achieving regioselectivity in complex carbohydrate synthesis.

The utility of 4,6-O-benzylidene-protected glucose derivatives as glycosyl acceptors has been a subject of detailed research, particularly concerning the factors that control the regioselectivity of the glycosidic bond formation. Studies on closely related acceptors, such as methyl and allyl 4,6-O-benzylidene-α,β-D-glucopyranosides, provide significant insights into the reactivity patterns applicable to this compound.

Detailed Research Findings

Research conducted by Ying Zeng and Fanzuo Kong investigated the regioselectivity of glycosylation using methyl and allyl 4,6-O-benzylidene-D-glucopyranosides as acceptors. nih.gov Their findings revealed that the outcome of the reaction is highly dependent on the size of the glycosyl donor and the anomeric configuration of the acceptor. nih.gov

When a monosaccharide donor was used with an acceptor in the α-anomeric form, the reaction predominantly or exclusively yielded the (1→3)-linked disaccharide. nih.gov This indicates a preference for glycosylation at the C-3 hydroxyl group, which is the analogous free position in this compound.

Conversely, when larger disaccharide or trisaccharide donors were employed, the reaction exclusively produced (1→2)-linked oligosaccharides, irrespective of the acceptor's anomeric form (α or β). nih.gov This shift in regioselectivity from the C-3 to the C-2 hydroxyl highlights the significant steric influence of the incoming glycosyl donor. The larger size of the oligosaccharide donor appears to favor reaction at the C-2 position over the C-3 position in these specific glucopyranoside acceptors. nih.gov

These findings underscore a critical principle in carbohydrate chemistry: the interplay between the steric and electronic properties of both the glycosyl donor and the acceptor dictates the final structure of the product. While this compound has a double bond between C-1 and C-2 and thus lacks a C-2 hydroxyl for competitive glycosylation, this research on analogous structures emphasizes the directing role of the 4,6-O-benzylidene group and the sensitivity of the reaction outcome to the nature of the reaction partners. nih.gov

The table below summarizes the findings from the regioselective glycosylation of 4,6-O-benzylidenated glucopyranoside acceptors, which serves as a model for the potential reactivity of this compound's C-3 hydroxyl group.

Acceptor Anomeric FormGlycosyl Donor SizePredominant Product Linkage
α-formMonosaccharide(1→3)
α-form or β-formDisaccharide(1→2)
α-form or β-formTrisaccharide(1→2)

Applications in Complex Molecule Synthesis

Synthesis of 2-Deoxyglycosides

The synthesis of 2-deoxyglycosides, crucial components of many biologically active natural products, is a significant application of 4,6-O-benzylidene-D-glucal. mdpi.com The absence of a substituent at the C2 position presents a challenge for controlling the stereochemistry at the anomeric center. mdpi.com Methodologies using glycals like this compound are central to addressing this challenge.

The synthesis of 2-deoxyglycosides from glycals can be approached through both direct and indirect methods. mdpi.combris.ac.uk

Direct Methodologies: These involve the direct addition of a nucleophile (an alcohol or another sugar) across the double bond of the glycal. bris.ac.uk This is typically achieved by activating the glycal with an electrophile or a Brønsted acid. For instance, the activation of a glycal with an electrophilic reagent generates an intermediate that is then attacked by a glycosyl acceptor. bris.ac.uk Another direct approach uses B(C₆F₅)₃ as a catalyst for the direct, metal-free glycosylation of alcohols with glycals, yielding 2,3-unsaturated glycosides or 2-deoxyglycosides depending on the glycal's substitution pattern. acs.org

Indirect Methodologies: These strategies involve a two-step process. First, an intermediate is formed by adding an electrophile and a nucleophile to the glycal double bond. This is followed by a reductive step to remove the electrophile, yielding the 2-deoxyglycoside. A common indirect route is the haloalkoxylation of the glycal, followed by reductive dehalogenation. google.com For example, reacting a glycal with an N-halosuccinimide and an alcohol produces a 2-halo-glycoside intermediate, which can then be reduced to the desired 2-deoxyglycoside. google.com Indirect methods are often employed to achieve specific stereochemical outcomes, such as the exclusive formation of β-glycosides, which can be difficult to obtain directly. mdpi.com

A summary of representative methodologies is presented below.

MethodologyActivating Agent/ReagentIntermediateProductRef
Direct B(C₆F₅)₃Borane-activated glycal/acceptor complex2-Deoxy-α-glycoside acs.org
Direct TsOH·H₂OOxocarbenium ion2-Deoxy-α-glycoside bris.ac.uk
Indirect N-Bromosuccinimide (NBS), Alcohol2-Bromo-glycoside2-Deoxyglycoside google.com
Indirect Iodonium dicollidine perchlorate (B79767) (IDCP)2-Iodo-glycoside2-Deoxyglycoside bris.ac.uk

Achieving stereocontrol in the formation of the glycosidic bond is a primary challenge in 2-deoxyglycoside synthesis due to the lack of a participating group at C2. mdpi.com The stereochemical outcome is influenced by factors such as the choice of glycosyl donor, acceptor, promoter, and solvent. bris.ac.uk

Direct glycosylation methods with glycals often favor the formation of the α-anomer due to the anomeric effect. mdpi.com However, high levels of selectivity can be achieved. For example, using a conformationally constrained 3,4-O-siloxane-protected glucal donor ensures α-stereoselectivity during glycosylation reactions. bris.ac.uk

Indirect methods provide a reliable pathway to β-2-deoxyglycosides. mdpi.com This often involves the installation of a temporary directing group at the C2 position. After the glycosylation reaction, which proceeds with the desired stereochemistry, this group is removed. mdpi.com The 4,6-O-benzylidene group itself plays a crucial role in stereodirection. Cryogenic infrared spectroscopy studies have shown that glycosyl cations derived from 4,6-O-benzylidene-protected precursors can form anhydro cations, which are rigid bicyclic intermediates. ethz.ch This intermediate structure can effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face and leading to high stereoselectivity. ethz.ch

Construction of C-Glycosides

C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are important stable mimics of O-glycosides. This compound derivatives are valuable precursors for the synthesis of these compounds. The reaction of C-nucleophiles with activated 4,6-O-benzylidene-protected donors can be highly stereoselective. nih.gov

Research has shown that the reaction of carbon-based nucleophiles with 2-O-benzyl-4,6-O-benzylidene-protected glucopyranosyl thioglycosides provides α-C-glycosides with high selectivity. nih.gov This stereochemical outcome is explained by the conformational preference of the intermediate glycosyl oxocarbenium ion. The nucleophile preferentially attacks the face opposite to the C2-H2 bond to avoid unfavorable steric interactions, leading to the observed α-selectivity. nih.gov

Glycosyl Donor PrecursorC-NucleophileProduct Stereochemistry
2-O-Benzyl-4,6-O-benzylidene-glucopyranosyl thioglycosideAllyltrimethylsilaneα-C-glycoside
2-O-Benzyl-4,6-O-benzylidene-mannopyranosyl thioglycosideAllyltrimethylsilaneβ-C-glycoside

Assembly of Oligosaccharides

This compound and its derivatives are fundamental in the stepwise assembly of oligosaccharides, where they can function as either glycosyl donors or acceptors after suitable chemical modifications.

After activation, this compound can serve as a glycosyl donor. The double bond can be activated by various electrophiles to react with a free hydroxyl group on a glycosyl acceptor. This approach is particularly useful for creating 2-deoxy-oligosaccharides. For example, a constrained this compound donor can be activated with a Brønsted acid to react with a galactosamine acceptor, forming a disaccharide with a 2-deoxyglucoside unit. bris.ac.uk The benzylidene group helps to ensure stereoselectivity in these reactions. ethz.chresearchgate.net

The C3-hydroxyl group of this compound is available for glycosylation, allowing it to act as a glycosyl acceptor. The rigid benzylidene acetal (B89532) influences the reactivity and accessibility of this hydroxyl group. The use of 4,6-O-benzylidenated glucopyranosyl acceptors has been shown to be beneficial for the stereoselective formation of challenging linkages, such as the β-D-(1→3) bond. researchgate.net

Furthermore, the benzylidene acetal can be regioselectively opened to expose either the C4 or C6 hydroxyl group, creating a new site for glycosylation. This strategy is employed in one-pot syntheses of branched trisaccharides. nih.gov For instance, a 4,6-O-benzylidene-protected acceptor can be glycosylated at C3, followed by a regioselective reductive opening of the benzylidene ring with triethylsilane (Et₃SiH) and triflic acid (TfOH) to expose the C4 hydroxyl. This newly formed acceptor can then be glycosylated with a second donor to create a branched structure. nih.gov

Synthesis of Natural Product Analogues and Scaffolds

This compound is a widely utilized precursor in the synthesis of natural product analogues and bioactive scaffolds due to its utility as a chiral pool starting material. nih.gov The inherent chirality and functionality of this glucal derivative provide a robust framework for the enantioselective synthesis of complex molecular targets. While it is established as a key intermediate in the synthesis of various complex molecules, detailed synthetic pathways from this compound to specific, named natural product analogues are often embedded within larger synthetic campaigns. Its role typically involves serving as a foundational block upon which further stereocenters and functional groups are elaborated to construct the final complex structure. The application of this compound underscores its importance in providing a reliable and stereochemically defined starting point for the synthesis of diverse and biologically active compounds.

Development of Novel Glycoconjugates

A significant application of this compound derivatives is in the synthesis of oligosaccharides for the development of novel glycoconjugates, including conjugate vaccines. A notable example is the synthesis of a hexasaccharide fragment of the Clostridium difficile PS-II polysaccharide, a key component for a candidate conjugate vaccine. In this synthesis, a 4,6-O-benzylidene-protected ethylthioglycoside served as a crucial building block. The presence of the benzylidene group was instrumental in achieving the stereoselective formation of a 1,2-cis glycosidic linkage, which is a challenging stereochemical transformation in carbohydrate synthesis. This specific glycosylation step was a key part of a convergent [4+2] approach to assemble the hexasaccharide. The successful synthesis of this complex oligosaccharide highlights the strategic importance of using 4,6-O-benzylidene protected glucal derivatives to control stereochemistry in the assembly of biologically relevant glycans for vaccine development.

Reactant 1 Reactant 2 Key Reaction Product Significance
Tetrasaccharide with a free hydroxyl group4,6-O-benzylidene-protected ethylthioglycosideGlycosylationHexasaccharide fragment of C. difficile PS-IIStereoselective formation of a 1,2-cis linkage for a conjugate vaccine candidate

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

To visualize and understand the highly reactive and short-lived intermediates that are inaccessible to many traditional analytical techniques, researchers rely heavily on computational chemistry. These theoretical studies provide invaluable insights into the structures, energies, and reactivity of the species involved in glycosylation.

Density Functional Theory (DFT) is a cornerstone of computational investigations in this area. It is used to calculate the harmonic frequencies of proposed intermediate structures, which can then be compared with experimental spectroscopic data to confirm their identity. nih.gov

Researchers use DFT to:

Assign Structures: By matching computed harmonic frequencies with cryogenic gas-phase IR spectra, the precise three-dimensional structure of intermediates like anhydro cations can be determined. nih.gov

Calculate Relative Energies: DFT calculations, often incorporating a solvent model (like the COSMO solvation model), are used to determine the relative free energies of different possible intermediates (e.g., various anhydro cations vs. the open oxocarbenium ion). nih.gov This helps to predict which intermediates are most likely to form and persist during a reaction.

Rationalize Selectivity: The calculated structures of intermediates can explain the observed stereoselectivity. For example, DFT calculations confirm the twisted [3.2.1]-bicyclic backbone of anhydro cations, which physically blocks one face from nucleophilic attack. nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and thermodynamics of carbohydrates and their interactions. nih.gov This method simulates the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and dynamic processes that are critical to understanding reactivity. nih.govnih.gov

While specific MD simulation studies focusing solely on 4,6-O-Benzylidene-D-glucal are not detailed in the provided research, the methodology is broadly applied to glycoscience to:

Study Solvent Effects: By including explicit solvent molecules in the simulation, one can study how the solvent interacts with the carbohydrate and influences its conformational preferences and the stability of reaction intermediates. researchgate.net

Simulate Reaction Pathways: Advanced techniques like steered molecular dynamics (SMD) can be used to simulate the process of bond formation or cleavage, providing insights into the forces and energy changes involved during a glycosylation reaction. nih.gov

The application of MD simulations to 4,6-O-benzylidene-protected systems would be valuable for understanding how the protecting group affects the conformational dynamics of the glycosyl donor and its interaction with acceptors and solvents in the condensed phase.

One of the most powerful experimental techniques for elucidating the structure of reactive intermediates in glycosylation is cryogenic infrared (IR) ion spectroscopy. fu-berlin.denih.gov Given that key intermediates like glycosyl cations are highly unstable and short-lived, they are difficult to study in solution. fu-berlin.de This gas-phase technique allows for their isolation and structural characterization.

The process involves several key steps:

Generation and Isolation: Glycosyl precursors are ionized (e.g., by nano-electrospray ionization) and transferred into the gas phase of a mass spectrometer. nih.govresearchgate.net The leaving group is cleaved to generate the desired glycosyl cations, which are then mass-selected. nih.gov

Cryogenic Trapping: The isolated ions are guided into an ion trap where they are cooled to cryogenic temperatures (below 10 K) by collisions with helium atoms. This freezes the ions in their lowest energy state.

IR Spectroscopy: The cold, trapped ions are irradiated with an infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs a photon, and this absorption is detected. By scanning the laser frequency, a high-resolution vibrational spectrum of the intermediate is obtained.

This experimental spectrum serves as a unique fingerprint of the intermediate's structure. By comparing this experimental data with theoretical spectra generated from DFT calculations for various candidate structures, researchers can unambiguously identify the structure of the reactive intermediate. nih.gov It was through this combined approach that the formation of anhydro cations from 4,6-O-benzylidene-protected donors was definitively proven. fu-berlin.denih.gov


Influence of Protecting Groups on Reactivity and Stereoselectivity

The reactivity of the glucal double bond and the stereochemical outcome of its reactions are profoundly influenced by the nature and orientation of protecting groups on the pyranose ring. The 4,6-O-benzylidene group itself plays a crucial role by locking the pyranoside ring in a more rigid conformation, which in turn affects the stereoselectivity of reactions at the anomeric center. mdpi.com This acetal (B89532) is generally considered a "disarming" group, retarding the rate of glycosylation compared to analogues with more flexible protecting groups like di-O-benzyl ethers. nih.govnih.gov

The protecting groups at the C2 and C3 positions are also of critical importance in directing the stereochemical outcome of glycosylation reactions. mdpi.comnih.gov For instance, in the case of 4,6-O-benzylidene protected mannosyl donors, the presence of a non-participating O-benzyl ether at the C3 position typically leads to high β-selectivity. nih.gov However, switching this single protecting group to an acyl group, such as an acetyl or benzoyl group, results in a complete reversal of selectivity, yielding the α-glycosides as the predominant products. mdpi.comnih.govnih.gov This dramatic shift is attributed to the remote participation of the C3-acyl group, which overcomes the β-directing influence of the 4,6-O-benzylidene acetal. nih.govnih.gov

Silyl (B83357) protecting groups have also been shown to exert significant control over reactivity and selectivity. beilstein-journals.orgnih.gov Their steric and electronic properties differ substantially from traditional acyl and alkyl protecting groups. nih.govresearchgate.net For example, the use of a cyclic 3,4-O-diisopropylsilylene (TIPDS) protected glucal donor in glycosylation reactions resulted in exclusive α-selectivity and high yields. beilstein-journals.orgnih.gov In contrast, the corresponding fully benzylated or tert-butyldimethylsilyl (TBS) protected glucals gave lower yields and mixtures of anomers. nih.gov The nature of O-protecting groups also has a marked effect on the D-gluco:D-manno product ratios in fluorination reactions of D-glucal. sci-hub.se For instance, tri-O-benzoyl-D-glucal and tri-O-pivaloyl-D-glucal afford significantly different product ratios compared to other protected variants. sci-hub.se

Furthermore, electron-withdrawing protecting groups at the 4-O and 6-O positions can inductively deactivate the C3–H bond, suppressing competing oxidation reactions and enhancing stereoselectivity in certain transformations like amidoglycosylation. nih.gov

Donor/Substrate Base StructureProtecting Group(s) at Indicated Position(s)Reaction TypeObserved Influence on Stereoselectivity/ReactivityReference
4,6-O-Benzylidene Mannosyl DonorC3-O-BenzylC- and O-GlycosylationHigh β-selectivity nih.gov
4,6-O-Benzylidene Mannosyl DonorC3-O-Acyl (e.g., Acetyl, Benzoyl)C- and O-GlycosylationComplete reversal to α-selectivity mdpi.comnih.govnih.gov
D-Glucal3,4-O-TIPDSGlycosylation (p-TsOH catalyzed)Exclusively α-selective beilstein-journals.orgnih.gov
D-GlucalFully Benzylated or TBS-protectedGlycosylation (p-TsOH catalyzed)Lower yield, formation of β-anomer nih.gov
Glucal 3-CarbamateAcyclic, electron-withdrawing 4-O, 6-O groupsAmidoglycosylationHigh α-anomer selectivity, suppressed C3–H oxidation nih.gov

Solvation Effects in Reaction Pathways

Solvation plays a critical role in the reaction pathways of this compound derivatives, influencing both reaction rates and, notably, stereoselectivity. The polarity of the solvent can alter the stability of reaction intermediates, such as oxocarbenium ions, and affect the equilibrium between contact ion pairs (CIP) and solvent-separated ion pairs (SSIP), thereby dictating the stereochemical outcome. nih.govresearchgate.net

In the rhodium-catalyzed amidoglycosylation of glucal 3-carbamates, for example, a clear trend towards higher α-selectivity is observed in less polar solvents. nih.gov This phenomenon is reasoned to favor intramolecular assistance from the C2 nitrogen over the formation of a more dissociated oxocarbenium-like intermediate, which would be more stabilized by polar solvents and could lead to lower selectivity. nih.gov The reaction of an acetonide-protected glucal 3-carbamate with 4-penten-1-ol (B13828) demonstrates this effect, where the α:β ratio increases significantly when moving from the more polar dichloromethane (B109758) to less polar solvents like toluene (B28343) and diethyl ether. nih.gov

The influence of the solvent has also been noted in halogenation and halomethoxylation reactions of D-glucal derivatives. cdnsciencepub.com The stereochemical course of these additions can be accounted for by considering the influence of whether the intermediate cations are solvated by a nucleophile as they are formed. cdnsciencepub.com The choice of solvent can therefore be a powerful tool to steer the stereoselectivity of reactions involving this compound and its derivatives, complementing the effects of protecting groups. sci-hub.senih.gov

SubstrateReactionSolventAnomeric Ratio (α:β)Reference
Acetonide-protected glucal 3-carbamate (6a)Amidoglycosylation with 4-penten-1-olCH2Cl21.7:1 nih.gov
PhMe (Toluene)6.5:1 nih.gov
Et2O7.1:1 nih.gov

Advanced Analytical Techniques in Research of 4,6 O Benzylidene D Glucal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4,6-O-Benzylidene-D-glucal and its derivatives. researchgate.net It provides detailed information about the connectivity of atoms, their spatial arrangement, and the dynamics of the molecule in solution.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the number of different protons, their chemical environment, and their scalar couplings, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

However, due to the complexity of carbohydrate molecules, 1D spectra can be overcrowded. researchgate.net Two-dimensional (2D) NMR experiments are therefore crucial for unambiguous signal assignment and detailed structural elucidation. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of atom connectivity within the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms, enabling the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and linking different spin systems, such as connecting the benzylidene protecting group to the glucal moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the stereochemistry of the molecule. It detects through-space interactions between protons that are close to each other, irrespective of whether they are connected by bonds. This information helps to establish the relative orientation of substituents on the pyranose ring.

Interactive Table: Illustrative ¹H NMR Data for a 4,6-O-Benzylidene-D-glucopyranoside Derivative
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.14d3.6
H-25.23dd3.6 and 9.9
H-36.01t9.8
H-43.87t9.5
H-54.05ddd4.7, 9.8 and 14.5
H-6a4.36dd4.7 and 10.2
H-6b3.84t10.2
PhCH-5.55s-
Ar-H7.31-7.90m-
1-OCH₃3.42s-

Note: Data is adapted from a study on Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-(4-chlorobenzoyl)-α-D-glucopyranoside for illustrative purposes. researchgate.net

¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for studying the fluorination reactions of this compound. nih.gov Given the 100% natural abundance of the ¹⁹F nucleus and the absence of endogenous fluorine in biological systems, ¹⁹F NMR offers a clear window for analysis with no background signals. nih.gov

In the context of D-glucal chemistry, electrophilic fluorination of the double bond is a key reaction. Research has shown that treating D-glucal derivatives with fluorinating agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) yields a mixture of 2-deoxy-2-fluoro-D-gluco- and 2-deoxy-2-fluoro-D-mannopyranose derivatives. sci-hub.seresearchgate.net ¹⁹F NMR is used to directly monitor these reactions and accurately determine the product ratios of the resulting stereoisomers. sci-hub.seresearchgate.net The chemical shift of the fluorine atom is highly sensitive to its stereochemical environment, allowing for clear differentiation between the gluco (equatorial fluorine) and manno (axial fluorine) configurations.

Interactive Table: Product Ratios in Fluorination of D-Glucal Derivatives Determined by ¹⁹F NMR
Starting Material Protecting GroupD-gluco:D-manno Ratio
3,4-di-O-acetyl-6-O-trityl0.7 to 0.9
3-O-acetyl-4,6-O-benzylidene1.0 to 1.5

Note: Data reflects that the nature of the O-protecting group has a marked effect on the stereochemical outcome of the fluorination reaction. sci-hub.se

Exchange Spectroscopy (EXSY) is a 2D NMR technique used to investigate dynamic processes such as chemical exchange and conformational changes occurring on the NMR timescale. dntb.gov.ua For a molecule like this compound, EXSY can be employed to study the conformational dynamics of the dihydropyran ring, which can exist in different half-chair conformations. It can also probe the dynamics associated with the benzylidene acetal (B89532) ring. The presence of cross-peaks in an EXSY spectrum indicates that the respective nuclei are exchanging between different chemical environments, and the rate of this exchange can be quantified from the peak intensities.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions, allowing for precise molecular weight determination.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a compound. This is crucial for verifying the identity of newly synthesized derivatives or for identifying unknown products from a reaction mixture. MS is also used in conjunction with chromatography techniques (e.g., LC-MS) to analyze complex reaction mixtures and identify intermediates.

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.goved.ac.uk This technique requires a single, well-ordered crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map from which the precise position of every atom in the molecule can be determined. thieme-connect.de

For chiral molecules like derivatives of this compound, X-ray crystallography provides unambiguous proof of stereochemistry at each chiral center. thieme-connect.de While obtaining a suitable crystal of the parent glucal can be difficult, researchers often synthesize crystalline derivatives to facilitate this analysis, thereby confirming the stereochemical outcome of a reaction sequence.

Spectroscopic Techniques for Reaction Monitoring (e.g., FTIR)

In addition to NMR, other spectroscopic techniques are valuable for real-time monitoring of chemical reactions involving this compound. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for tracking the progress of reactions by observing changes in the vibrational frequencies of functional groups.

For instance, in reactions involving the double bond of the glucal, such as hydration or fluorination, FTIR can be used to monitor the disappearance of the characteristic C=C stretching vibration (typically around 1650 cm⁻¹). Simultaneously, the appearance of new bands, such as a broad O-H stretch (around 3300 cm⁻¹) for a hydroxyl group or a C-F stretch (around 1100-1000 cm⁻¹) for a fluorine atom, confirms the formation of the product. Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for convenient monitoring of reaction mixtures directly without extensive sample preparation. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

The synthesis and transformation of 4,6-O-Benzylidene-D-glucal and its precursors are critically dependent on catalytic systems. Future research is geared towards the discovery of catalysts that offer higher efficiency, selectivity, and milder reaction conditions. While traditional acid catalysts like zinc chloride and p-toluenesulfonic acid are effective for the benzylidenation step, the focus is shifting towards more refined systems. orgsyn.orgresearchgate.net

One area of exploration involves the use of Lewis acids and organocatalysts. For instance, ytterbium triflate (Yb(OTf)3) has been shown to be an effective catalyst for promoting the Ferrier rearrangement of tri-O-acetyl-D-glucal with various alcohols and thiols to produce pseudoglycals, highlighting the potential for rare-earth metal catalysts in glucal chemistry. researchgate.net Another example is the use of bromodimethylsulfonium bromide to catalyze the benzylidenation of D-galactal, a related glycal, suggesting its potential applicability to D-glucal systems. researchgate.net

Enzymatic catalysis also presents a promising frontier. The use of lipases, such as Lipase (B570770) PS, for the selective acetylation to separate 4,6-O-benzylidene-D-allal and -D-glucal, demonstrates the potential of biocatalysts to achieve high selectivity under mild conditions, which is often challenging with chemical catalysts. researchgate.netnih.gov

Catalyst TypeExample CatalystApplication in Glycal ChemistryPotential Advantage
Lewis Acid Ytterbium triflate (Yb(OTf)3)Ferrier rearrangement of acetylated glucals. researchgate.netHigh efficiency, promotion of specific rearrangements.
Halonium Ion Source Bromodimethylsulfonium bromideBenzylidenation of D-galactal. researchgate.netEfficient acetal (B89532) formation.
Enzyme (Biocatalyst) Lipase PSSelective acetylation for isomer separation. researchgate.netnih.govHigh stereoselectivity, mild reaction conditions.
Organocatalyst 3-oxo-4,6-O-benzylidene pyranosidesAsymmetric Shi-type epoxidation of olefins. rsc.orgMetal-free catalysis, enantioselectivity.

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of carbohydrate intermediates. For this compound, this involves minimizing the use of hazardous reagents and solvents, reducing waste, and improving atom economy. Research efforts are directed towards replacing traditional multistep syntheses that may involve expensive or toxic reagents, such as the use of zinc and hexachloroplatinic acid in one dehydrohalogenation step. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling and automation. The integration of flow chemistry into the synthesis of this compound and its derivatives is an emerging area of research. dntb.gov.ua

While specific applications to this compound itself are still developing, the use of flow chemistry for C-glycoside synthesis from pyranoses demonstrates the potential of this technology in carbohydrate chemistry. nih.gov Automated flow synthesis platforms are being developed for various biomacromolecules, and these systems could be adapted for the multi-step synthesis of complex carbohydrates derived from glucals. mit.edu This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and reduced reaction times compared to batch methods. scispace.com The future may see the development of fully automated, end-to-end flow systems for the on-demand synthesis of specific glycans and glycoconjugates starting from simple precursors like D-glucal.

TechnologyAdvantageRelevance to this compound
Flow Chemistry Enhanced safety, precise control, easy scale-up. dntb.gov.uaPotential for safer and more efficient synthesis of the glucal and its derivatives. nih.gov
Automated Synthesis High throughput, reproducibility, reduced manual labor. mit.eduEnables rapid synthesis of libraries of glucal-derived compounds for screening.
Telescoped Reactions Combines multiple synthetic steps without isolation of intermediates. scispace.comCan streamline the conversion of D-glucal to complex target molecules.

Expanding the Scope of Derivatization and Applications

This compound is a cornerstone intermediate for the synthesis of a wide array of carbohydrate derivatives. Ongoing research aims to expand this scope even further, creating novel structures with unique biological activities. It serves as a key starting material for 2-deoxy-sugars, which are components of many biologically active natural products. researchgate.net

The derivatization of the C-3 hydroxyl group and modifications at the C-1 and C-2 positions of the glycal double bond are common strategies. For instance, it is a precursor in the synthesis of C-glycosyl amino acids and has been used in a synthetic route to N-glycolyl muramyl dipeptide, a component of bacterial cell walls with immunomodulatory properties. researchgate.net Furthermore, the glycal assembly strategy, which utilizes glycals as both glycosyl donors and acceptors, has enabled the efficient synthesis of oligosaccharides and glycoconjugates, including tumor antigens that have advanced to clinical assessment. researchgate.net

Future work will likely explore more complex derivatizations, including the introduction of various functional groups to probe biological interactions or to serve as handles for conjugation to other molecules like proteins or lipids. The development of new derivatization reagents and methodologies will be crucial for accessing novel chemical space and expanding the applications of this versatile building block. academicjournals.orgnih.gov

Advanced Theoretical Modeling for Predictive Synthesis

Computational chemistry and theoretical modeling are becoming indispensable tools in modern synthetic chemistry. For reactions involving this compound and its derivatives, these methods can provide profound insights into reaction mechanisms, stereoselectivity, and catalyst behavior.

A notable example is the use of Density Functional Theory (DFT) calculations to understand the stereoselectivity of Shi-type epoxidation reactions catalyzed by 3-oxo-4,6-O-benzylidene pyranoside derivatives. rsc.org These calculations revealed that the observed selectivity is governed by a delicate balance between the catalyst's conformation, its protecting groups, and secondary interactions with the substrate. rsc.org Such theoretical models allow researchers to understand the origins of stereochemical control and to rationally design more selective catalysts and reaction conditions.

In the future, advanced theoretical modeling will likely be used more proactively for predictive synthesis. By simulating reaction pathways and transition states, chemists can screen potential catalysts and substrates in silico before committing to laboratory experiments. This approach can accelerate the discovery of new reactions and optimize existing ones, making the synthesis of complex carbohydrates more efficient and predictable.

Q & A

Basic Question: What are the primary synthetic routes for 4,6-O-Benzylidene-D-glucal, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves acid-catalyzed condensation of D-glucal with benzaldehyde under controlled conditions. Sharma and Brown (1966) demonstrated that direct reaction of benzaldehyde with D-glucal yields the benzylidene-protected derivative, though acidic conditions can lead to side reactions like ring-opening . An alternative indirect method avoids strong acids by using phase-transfer catalysis or mild Lewis acids, improving stability of the glycosidic bond . Key factors include:

  • Temperature: Elevated temperatures (>60°C) accelerate condensation but risk decomposition.
  • Catalyst choice: HCl or H₂SO₄ (traditional) vs. FeCl₃ or Sc(OTf)₃ (milder, higher selectivity).
  • Solvent: Non-polar solvents (e.g., toluene) favor acetal formation, while polar aprotic solvents (e.g., DMF) may reduce side products.

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
Structural validation requires a combination of:

  • ¹H/¹³C NMR: Key signals include the benzylidene acetal proton (δ 5.50–5.70 ppm, singlet) and C-1 anomeric carbon (δ 97–102 ppm). Splitting patterns confirm stereochemistry .
  • FTIR: Absorbances at 1600–1580 cm⁻¹ (C=C aromatic) and 1070–1050 cm⁻¹ (C-O-C acetal) .
  • Mass spectrometry (ESI/HRMS): Molecular ion [M+Na]⁺ at m/z 301.1 confirms the molecular formula C₁₃H₁₄O₅ .

Advanced Question: How does stereoselectivity in glycosylation reactions differ between this compound and its manno analogue?

Answer:
Crich and Cai (1999) demonstrated that activation of glucal triflates with triflic anhydride yields α-glucosides with >90% selectivity, while analogous manno derivatives form β-mannosides. This divergence arises from:

  • Transition-state geometry: Glucal triflates adopt a less sterically hindered ⁴C₁ conformation, favoring axial nucleophilic attack.
  • Anomeric effect: Electron-withdrawing substituents stabilize the α-anomer in gluco series but destabilize it in manno derivatives .
    Methodological Tip: Use low-temperature (-78°C) activation in CH₂Cl₂ with 2,6-di-tert-butylpyridine to suppress triflate decomposition .

Advanced Question: What experimental strategies resolve contradictions in catalytic epimerization efficiency for this compound?

Answer:
Epimerization studies using ruthenium catalysts reveal significant variability. For example:

  • Catalyst 1 (Ru-complex): Achieves 2:1 glucal/allal equilibrium (K_eq = 0.504) at RT within 60 minutes.
  • Catalysts 2/3: Require elevated temperatures (60°C) but yield <5% epimerization after 18 hours .
    Resolution: Optimize catalyst loading (1–5 mol%) and solvent (toluene/THF mixtures) to balance reactivity and stability. NMR monitoring (e.g., in situ ¹H analysis) is critical for real-time equilibrium assessment .

Advanced Question: How can this compound be applied in oligosaccharide synthesis?

Answer:
The benzylidene group acts as a temporary protecting group, enabling regioselective glycosylation. For example:

  • Trisaccharide synthesis: Allyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranosyl derivatives undergo sequential coupling with acceptors (e.g., L-alanyl-D-isoglutamine) via mixed anhydride methods. Deprotection with HOAc/H₂O removes the benzylidene group without affecting acid-labile bonds .
  • Glycoconjugate vaccines: The acetal’s stability in biological media makes it suitable for antigen-carrier protein conjugation .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • GHS hazards: H302/H312/H332 (harmful if swallowed, in contact with skin, or inhaled).
  • Handling: Use fume hoods, nitrile gloves, and PPE. Avoid dust generation .
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Question: Why does the Bernet-Vasella reaction favor this compound derivatives, and how is this applied in natural product synthesis?

Answer:
The reaction cleaves glycosidic bonds via radical intermediates, with the benzylidene group stabilizing transition states. Applications include:

  • Carbohydrate mimetics: Synthesis of C-glycosides by trapping radicals with alkenes.
  • Antibiotics: Functionalization of the glucal core for analogs of vancomycin .

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